Quantified Binding Affinity of Tz-Thalidomide for BRD4 Bromodomains as a Surrogate for CRBN Engagement
Tz-Thalidomide exhibits direct binding affinity for BRD4 bromodomains, a property that is absent in unmodified thalidomide and serves as a proxy for its capacity to engage CRBN–BRD4 ternary complexes. This binding affinity is quantified by IC₅₀ values of 46.25 μM for BRD4-1 and 62.55 μM for BRD4-2 . Unmodified thalidomide shows no measurable binding to BRD4 in this assay system, underscoring the functional contribution of the tetrazine–linker appendage to target engagement .
| Evidence Dimension | Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 46.25 μM (BRD4-1); 62.55 μM (BRD4-2) |
| Comparator Or Baseline | Thalidomide (unmodified): No detectable binding |
| Quantified Difference | ≥46.25 μM shift from undetectable to measurable binding |
| Conditions | In vitro fluorescence polarization binding assay |
Why This Matters
This binding affinity provides a quantifiable benchmark for lot-to-lot consistency and confirms the compound's functional integrity as a CRBN-recruiting handle, enabling users to validate their CLIPTAC assembly experiments.
